3-(4-Ethylphenyl)cyclohexanone
Description
Significance of Cyclohexanone (B45756) Derivatives as Synthetic Intermediates
Cyclohexanone and its derivatives are pivotal intermediates in a vast array of chemical syntheses. atamankimya.comvertecbiosolvents.com A substantial portion of global cyclohexanone production is dedicated to the manufacture of precursors for Nylon 6 and Nylon 6,6. atamankimya.com Beyond this large-scale industrial application, cyclohexanone derivatives are indispensable in the synthesis of a wide range of products, including pharmaceuticals, dyes, herbicides, pesticides, plasticizers, and rubber chemicals. atamankimya.comvertecbiosolvents.com Their utility also extends to their use as solvents and additives in various industrial processes. atamankimya.com The versatility of the cyclohexanone core allows for a multitude of chemical transformations, making it a foundational element in the construction of diverse and complex molecular architectures.
Overview of Strategic Importance in Contemporary Organic Synthesis
The strategic importance of cyclohexanone derivatives in modern organic synthesis cannot be overstated. They serve as key starting materials for constructing complex molecular frameworks, including those found in natural products and medicinally active compounds. researchgate.net For instance, substituted cyclohexane-1,3-diones are fundamental units in various natural products, bioactive alkaloids, and polyphenols. researchgate.net The ability to introduce a variety of substituents onto the cyclohexanone ring allows for the precise tuning of a molecule's properties, which is crucial in fields like drug discovery and materials science. wisdomlib.orgpnrjournal.com Synthetic strategies such as the Robinson annelation and Michael additions often employ cyclohexanone derivatives to build polycyclic systems. tandfonline.comtandfonline.com Furthermore, recent advancements in catalysis have expanded the toolkit for synthesizing and modifying cyclohexanone frameworks, including organocatalyzed cycloaddition reactions and cationic cyclizations. nih.govrsc.orgorganic-chemistry.org
Research Landscape of 3-(4-Ethylphenyl)cyclohexanone and Analogues
The research landscape for this compound and its analogues is multifaceted, touching upon their synthesis and potential applications. While specific research solely dedicated to this compound is not extensively documented in publicly available literature, the broader class of 3-arylcyclohexanones is a subject of ongoing investigation. For example, studies have explored the synthesis of spiro[3-arylcyclohexanone]oxindole derivatives through organocatalyzed cycloaddition reactions, highlighting the utility of the 3-arylcyclohexanone scaffold in constructing complex heterocyclic systems. nih.govrsc.orgpublons.com The synthesis of various 3-substituted cyclohexanone derivatives has been achieved through methods like cationic cyclization of alkynols and tandem reactions involving chalcones. organic-chemistry.orgrsc.org
A related compound, 2-[3-(4-ethylphenyl)-3-oxopropyl]cyclohexanone, has been identified in chemical databases, indicating interest in molecules combining the cyclohexanone and 4-ethylphenyl motifs. ontosight.ai Research on similar structures, such as 5-(4-ethylphenyl)cyclohexane-1,3-dione, points to the exploration of these compounds for their potential biological activities. ontosight.ai The synthesis of related chalcones, like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, has also been reported, which could serve as precursors for the synthesis of this compound. researchgate.net
Table 1: Chemical Data for this compound
| Property | Value |
| CAS Number | 898785-41-6 |
| Molecular Formula | C14H18O |
| Molecular Weight | 202.29 g/mol |
| Purity | 97.0% |
| MDL Number | MFCD03841068 |
This data is compiled from chemical supplier information. fluorochem.co.ukbldpharm.com
Scope and Limitations of the Research Outline
This article aims to provide a focused overview of the chemical compound this compound within the context of organic chemistry research. The scope is intentionally limited to the fundamental aspects of its chemical family, its role in synthesis, and the existing research landscape for it and its analogues.
The primary limitation of this review is the scarcity of dedicated research articles focusing specifically on this compound. Consequently, much of the discussion is based on research into the broader classes of aryl-substituted cyclohexanones and related derivatives. The article will not delve into aspects outside of this defined chemical and research context.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h6-9,13H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQBHZDZDQVCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642373 | |
| Record name | 3-(4-Ethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-41-6 | |
| Record name | 3-(4-Ethylphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Ethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Ethylphenyl Cyclohexanone and Structural Analogues
Classical Approaches in Cyclohexanone (B45756) Synthesis
Traditional methods for constructing the cyclohexanone ring provide the fundamental backbone for further functionalization. These approaches often involve robust and well-understood reactions that build the six-membered ring system from acyclic precursors.
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org In the context of 3-arylcyclohexanone synthesis, it is most commonly employed in the Robinson annulation sequence, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation.
The general mechanism involves the addition of an enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com To form a 3-arylcyclohexanone, a typical strategy involves the reaction of a cyclic enone, such as cyclohexenone, with an organometallic reagent like an organocuprate (Gilman reagent) that delivers the aryl group. Alternatively, a more complex approach starts with acyclic precursors. For example, the enolate of a ketone can be added to an aryl-substituted α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to form the cyclohexenone ring, which can be subsequently reduced to the desired cyclohexanone.
Table 1: Examples of Michael Addition for C-C Bond Formation
| Michael Donor | Michael Acceptor | Product Type |
|---|---|---|
| Enolate of a ketone | α,β-Unsaturated ketone | 1,5-Dicarbonyl compound |
| Malonate ester | α,β-Unsaturated ester | Diester adduct |
The aldol condensation is a pivotal reaction for forming carbon-carbon bonds and is instrumental in the synthesis of α,β-unsaturated ketones, including cyclohexenones that serve as direct precursors to 3-arylcyclohexanones. qiboch.compearson.com The reaction involves the nucleophilic addition of a ketone enolate to another carbonyl group, followed by a dehydration step to yield the conjugated enone. youtube.comstudy.com
An intramolecular aldol condensation of a 1,6-dicarbonyl compound is a direct route to a five- or six-membered ring. By carefully choosing the starting diketone, a substituted cyclohexenone can be formed. More commonly, an intermolecular reaction, such as the self-condensation of cyclohexanone, can be used, although this leads to more complex products. pearson.com For creating precursors to 3-arylcyclohexanones, a crossed aldol condensation between a ketone and an aromatic aldehyde is often employed to generate a chalcone-like intermediate, which can then participate in further ring-closing reactions.
The Diels-Alder reaction is a powerful and stereospecific method for constructing six-membered rings. wikipedia.orgorganic-chemistry.org It is a pericyclic, [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene known as a dienophile. wikipedia.orglibretexts.org This reaction provides a reliable way to form a cyclohexene (B86901) derivative, which can then be readily converted to a cyclohexanone.
To synthesize functionalized cyclohexanones, highly reactive, heteroatom-substituted dienes are often used. nih.gov For instance, Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) reacts with various dienophiles under mild conditions. mdpi.com Subsequent hydrolysis of the resulting cycloadduct yields a cyclohexenone. nih.govmdpi.com By selecting a dienophile that bears an aryl group, this methodology can be adapted to produce a precursor for a 3-arylcyclohexanone. The reaction's efficiency is often enhanced when the dienophile contains electron-withdrawing groups. organic-chemistry.orglibretexts.org
Table 2: Diels-Alder Reaction for Cyclohexene Synthesis
| Diene | Dienophile | Product Precursor |
|---|---|---|
| 1,3-Butadiene | Maleic anhydride | Tetrahydrophthalic anhydride |
| Danishefsky's diene | α,β-Unsaturated ketone | Functionalized cyclohexenone |
Advanced Catalytic Syntheses of Aryl-Substituted Cyclohexanones
Modern synthetic chemistry has seen a dramatic increase in the use of catalytic methods to achieve high levels of selectivity and efficiency. These advanced approaches are particularly valuable for synthesizing complex molecules like 3-(4-Ethylphenyl)cyclohexanone with precise control over stereochemistry.
Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of aryl-substituted cyclohexanones, organocatalysts are frequently used to facilitate enantioselective Michael additions.
Chiral secondary amines, such as proline and its derivatives, can activate ketones and aldehydes by forming nucleophilic enamines. These enamines can then undergo a highly enantioselective conjugate addition to electrophiles like nitroolefins or α,β-unsaturated aldehydes. organic-chemistry.org Similarly, bifunctional catalysts like chiral thioureas can activate both the nucleophile and the electrophile through hydrogen bonding, leading to excellent enantio- and diastereoselectivities in the Michael addition of ketones to nitroolefins. researchgate.net These reactions often proceed in high yields and with excellent enantiomeric excess (ee), providing chiral building blocks for further synthesis. organic-chemistry.org
Transition-metal catalysis offers highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of 3-arylcyclohexanones, rhodium and palladium-catalyzed reactions are particularly prominent.
One of the most direct methods is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to cyclohexenone. This reaction, often employing a chiral phosphine (B1218219) ligand such as (R)-BINAP, can generate chiral 3-arylcyclohexanones in high yield and with excellent enantioselectivity. orgsyn.org A well-documented procedure for the synthesis of (R)-3-phenylcyclohexanone using this method reports yields as high as 88%. orgsyn.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also invaluable. acs.org This reaction typically couples an organoboron reagent with an organohalide. acs.org To synthesize a 3-arylcyclohexanone, one could start with a 3-halocyclohexenone and couple it with an arylboronic acid (e.g., 4-ethylphenylboronic acid) to install the aryl group, followed by reduction of the double bond. These reactions are known for their broad functional group tolerance and mild reaction conditions. acs.orgmdpi.com
Table 3: Example of Rhodium-Catalyzed Asymmetric 1,4-Addition
| Substrate | Reagent | Catalyst System | Product | Yield | Enantiomeric Excess | Ref |
|---|
Catalytic Dehydrogenation of Cyclohexanones
Catalytic dehydrogenation is a powerful transformation in organic synthesis that converts saturated carbocycles like cyclohexanones into their aromatic counterparts, namely phenols and their derivatives. researchgate.netresearchgate.net This process is a key strategy for aromatization and is often employed in industrial chemistry. researchgate.net The reaction typically involves treating a cyclohexanone substrate with a catalyst at elevated temperatures, which facilitates the removal of hydrogen atoms to form a stable aromatic ring.
Various transition metals and metal oxide catalysts are effective for these reactions, including those based on palladium (Pd), platinum (Pt), nickel (Ni), rhodium (Rh), and ruthenium (Ru). researchgate.netresearchgate.net For instance, Pd-catalyzed aerobic dehydrogenative aromatization has been successfully used to synthesize phenols from non-aromatic cyclohexanones. researchgate.net The choice of catalyst is crucial; for example, a bifunctional system of Pd on carbon (Pd/C) combined with a heteropoly acid has been shown to selectively hydrogenate phenol (B47542) to cyclohexanone, demonstrating the reversible nature of this transformation under specific conditions. osti.gov In the context of producing arylcyclohexanones, dehydrogenation serves as a competing or subsequent reaction pathway. For example, the hydrogenation of alkyl-phenols to the corresponding alkyl-cyclohexanones must be carefully controlled to prevent further reaction to cyclohexanols or dehydrogenation back to the phenol. osti.gov
The mechanism of dehydrogenation on metal surfaces is complex but generally involves the adsorption of the cyclohexanone onto the catalyst surface, followed by a series of C-H bond cleavages and the eventual desorption of the aromatic product. researchgate.net The reaction can proceed via oxidative or acceptorless pathways. researchgate.net
Table 1: Catalysts Used in Dehydrogenation and Related Reactions
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Palladium (Pd) | Cyclohexanones | Phenols | researchgate.net |
| Platinum (Pt) | Cyclohexanones | Phenols | researchgate.net |
| Rhodium (Rh) | Cyclohexanone | Cyclohexylamine | mdpi.com |
| Nickel (Ni) | Cyclohexanones | Phenols | researchgate.net |
| Pd/γ-Al2O3 | p-Cresol | 4-Methyl-cyclohexanone | osti.gov |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective routes to complex molecules. This approach is particularly valuable for producing enantiomerically pure compounds. For the synthesis of chiral substituted cyclohexanones, enzymes can be used to establish key stereocenters with high fidelity.
A common strategy involves the use of dioxygenase enzymes to convert aromatic precursors, such as bromobenzene, into chiral diols (e.g., chlorocyclohexadienediol). researchgate.net These highly functionalized intermediates serve as versatile building blocks. The inherent chirality, installed by the enzyme, can then be relayed through a series of conventional chemical transformations to afford enantiopure α-substituted cyclohexanones. researchgate.net
Another chemoenzymatic approach utilizes terpene synthases with modified substrates. For example, germacrene A synthase and D synthase can process analogues of farnesyl diphosphate (B83284) (FDP) to generate a library of novel germacrene-type molecules. researchgate.net While not directly producing cyclohexanones, this methodology highlights the power of enzymes to create complex cyclic structures from engineered precursors, a strategy that could be adapted for arylcyclohexanone synthesis. researchgate.net
Stereoselective Synthesis of 3-Arylcyclohexanones
Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For 3-arylcyclohexanones, which possess at least one stereocenter, stereoselective methods are essential for accessing specific isomers.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, having served its purpose. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. For example, Evans' oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol reactions, which can establish multiple stereocenters with high precision. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also proven highly effective in controlling stereochemistry in reactions like aldol and Michael additions. scielo.org.mx
In ligand-controlled methods, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that biases the reaction pathway toward one enantiomer or diastereomer. A notable example is the Rh-catalyzed chemo- and enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones. Using a chiral phosphine ligand such as f-spiroPhos, this reaction can deliver chiral dibenzyl cyclohexanones with excellent diastereo- and enantioselectivities (up to >20:1 trans:cis, >99% ee). rsc.org
Table 2: Examples of Chiral Auxiliaries and Ligands
| Method | Reagent/Ligand | Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | Oxazolidinones | Aldol Reactions, Alkylation | wikipedia.org |
| Chiral Auxiliary | Phenylthiazolidinethione | Resolution of Racemic Mixtures | scielo.org.mx |
| Ligand-Controlled | Rh-f-spiroPhos | Enantioselective Hydrogenation | rsc.org |
Diastereoselective and enantioselective reactions create new stereocenters with a preference for one or more stereoisomers. Michael additions, aldol reactions, and hydrogenations are common platforms for these transformations.
Organocatalyzed domino reactions provide a powerful means to construct highly substituted cyclohexanones. For instance, a Michael-aldol domino reaction between β-keto esters and trisubstituted Michael acceptors can produce polyfunctional cyclohexanones with up to five contiguous stereocenters in excellent diastereoselectivity (up to >20:1 dr). nih.gov Similarly, the cascade Michael addition–cyclization of curcuminoids with arylidenemalonates yields highly substituted cyclohexanones with high diastereoselectivity. nih.gov
For enantioselective synthesis, chiral catalysts are employed. The reaction of 4‐arylidenepyrazol‐5‐ones with diethyl 2‐bromomalonate, catalyzed by a cinchona alkaloid-derived catalyst like (DHQ)2AQN, produces spirocyclic compounds with good to excellent diastereoselectivity and enantioselectivity (up to >95:5 dr and 93% ee). researchgate.net This demonstrates how a chiral catalyst can orchestrate a Michael/alkylation cascade to build complex chiral architecture. researchgate.net
The cyclohexane (B81311) ring is not planar; it predominantly adopts a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, and the relative stability of these conformers plays a critical role in determining the stereochemical outcome of reactions. researchgate.net Controlling the conformation of reactants and intermediates can therefore direct the formation of a desired product stereoisomer. aalto.fi
The inclusion of the cyclohexanone ring into a more rigid polycyclic system, such as a decalin, is one way to "lock" its conformation and restrict its flexibility. researchgate.net In acyclic systems or more flexible rings, steric interactions, such as A1,3-strain (allylic strain), can be exploited to control stereochemistry. aalto.fi By understanding these principles, chemists can design substrates and reaction conditions that favor a specific reactive conformation, leading to a high degree of stereocontrol. For example, in the reduction of a cyclohexanone, the trajectory of the incoming hydride nucleophile is influenced by the steric hindrance posed by existing substituents, leading to the preferential formation of one diastereomer of the resulting cyclohexanol.
One-Pot and Multicomponent Reactions for Efficient Synthesis
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical transformations are carried out in a single reaction vessel. rug.nlnih.gov MCRs, in which three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials, are particularly valued for their atom economy, time savings, and ability to rapidly generate molecular complexity. nih.govresearchgate.net
These strategies are well-suited for the synthesis of complex cyclic structures like functionalized cyclohexanones. For example, a three-component reaction can be designed to assemble the cyclohexanone core in a single step. mdpi.com The union of different MCRs in a sequential one-pot process can lead to the formation of highly complex molecules, with some reactions involving as many as eight different starting materials. rug.nl A novel protocol for constructing highly functionalized bipyrimidine derivatives from 3-formyl-chromones showcases a complex multi-component cascade reaction, highlighting the power of this approach to form multiple bonds in one pot. rsc.org Such strategies offer a streamlined alternative to traditional multi-step linear syntheses for preparing diverse libraries of compounds based on the 3-arylcyclohexanone scaffold. nih.govmdpi.com
Reactivity and Derivatization of 3 4 Ethylphenyl Cyclohexanone Systems
Electrophilic and Nucleophilic Reactions of the Cyclohexanone (B45756) Carbonyl
The carbonyl group of the cyclohexanone ring is the primary site for both electrophilic and nucleophilic attacks. The carbon atom of the carbonyl is electrophilic, meaning it is susceptible to attack by nucleophiles, which are species rich in electrons. masterorganicchemistry.com Conversely, the oxygen atom is nucleophilic and can be attacked by electrophiles.
Under basic conditions, a strong nucleophile directly attacks the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a tetrahedral intermediate. Subsequent protonation, typically during an acidic workup, yields an alcohol. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com
The stereochemical outcome of nucleophilic addition to cyclohexanone derivatives is influenced by both steric and electronic factors. researchgate.net Attack can occur from either the axial or equatorial face of the ring, leading to different stereoisomers. The presence of the bulky 3-(4-ethylphenyl) group significantly influences the preferred trajectory of the incoming nucleophile.
Table 1: Examples of Nucleophilic Addition to Cyclohexanone Carbonyl
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |
| Cyanide | Potassium cyanide (KCN) | Cyanohydrin |
| Organometallics | Grignard reagents (R-MgBr) | Tertiary alcohol |
These fundamental reactions highlight the carbonyl group's role as a versatile handle for introducing new functional groups and building molecular complexity.
Transformations Involving the Cyclohexane (B81311) Ring
Beyond the reactivity of the carbonyl group, the cyclohexane ring itself can undergo significant transformations, most notably aromatization. Additionally, the appended ethylphenyl group can be functionalized, offering another avenue for structural modification.
Aromatization Reactions from Cyclohexanones to Phenols
The conversion of cyclohexanone derivatives to the corresponding phenols is a synthetically valuable transformation known as dehydrogenative aromatization. benthamscience.comnih.gov This process involves the removal of hydrogen atoms to form a stable aromatic ring. A common and effective method for this transformation is palladium-catalyzed dehydrogenation. future4200.comnih.gov
The reaction typically involves heating the cyclohexanone substrate with a palladium-on-carbon (Pd/C) catalyst in a high-boiling solvent. future4200.com The process is thought to proceed through the formation of a cyclohexenone intermediate, which then undergoes further dehydrogenation to the phenol (B47542). nih.govresearchgate.net Various conditions can be employed to optimize this transformation, including different catalysts, solvents, and additives. nih.govresearchgate.net This method provides a direct route to substituted phenols that might be difficult to access through other synthetic pathways.
Functionalization of Aromatic Moieties (e.g., Ethylphenyl Group)
The 4-ethylphenyl substituent on the cyclohexanone ring can undergo various electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. Since the para position is already occupied by the cyclohexanone ring, substitution occurs primarily at the ortho positions (positions 3 and 5 of the phenyl ring).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
These reactions allow for the modification of the aromatic portion of the molecule without altering the cyclohexanone core, providing a pathway to a diverse set of derivatives.
Derivatization for Complex Molecular Architectures
3-(4-Ethylphenyl)cyclohexanone serves as a key starting material for the synthesis of more elaborate molecular structures, particularly nitrogen-containing heterocycles. These reactions often begin with the formation of a hydrazone, which then acts as an intermediate for subsequent cyclization.
Formation of Hydrazones and Related Nitrogenous Compounds
The reaction of the carbonyl group in this compound with hydrazine or its derivatives is a classic condensation reaction that yields hydrazones. chemicalbook.comnih.gov This reaction typically proceeds by heating the ketone and the hydrazine derivative in a suitable solvent, often with an acid catalyst. researchgate.net
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). A wide variety of substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) can be used to generate a diverse library of hydrazone derivatives. organic-chemistry.orgmdpi.com These hydrazones are often stable, crystalline solids and serve as crucial intermediates for further synthetic transformations.
Table 2: Synthesis of Hydrazone Derivatives
| Reagent | Solvent | Product Type |
|---|---|---|
| Hydrazine Hydrate | Ethanol | Hydrazone |
| Phenylhydrazine | Acetic Acid | Phenylhydrazone |
| 2,4-Dinitrophenylhydrazine | Ethanol/H₂SO₄ | 2,4-Dinitrophenylhydrazone |
Cyclization Reactions to Fused and Spirocyclic Systems (e.g., Indazoles, Coumarins, Triazoles)
The derivatives of this compound, particularly its hydrazones and related compounds, are valuable precursors for constructing complex heterocyclic systems like indazoles, coumarins, and triazoles.
Indazoles: Arylhydrazones derived from cyclohexanones can undergo cyclization to form tetrahydro-indazoles under acidic conditions. researchgate.net Subsequent oxidation or aromatization can lead to the fully aromatic indazole core. The specific conditions, such as the choice of acid and solvent, can influence the reaction's outcome and yield. researchgate.net
Coumarins: While not a direct cyclization of the cyclohexanone itself, derivatives of the phenol formed from aromatization (as described in 3.2.1) can be used to synthesize coumarins. For instance, Pechmann condensation, Knoevenagel condensation, or other cyclization strategies involving reactions with β-ketoesters or malonic acid derivatives can be employed to construct the coumarin (benzopyran-2-one) ring system. nih.govmdpi.comnih.govorganic-chemistry.orgscispace.com
Triazoles: Triazoles, which are five-membered rings with three nitrogen atoms, can be synthesized through various routes. nih.govresearchgate.net For instance, certain hydrazone derivatives can be used in [3+2] cycloaddition reactions or other cyclization pathways to form the triazole ring. nih.govmdpi.comfrontiersin.org The specific synthetic strategy depends on the desired substitution pattern of the final triazole product.
These cyclization reactions demonstrate the utility of this compound as a building block for accessing medicinally and materially relevant heterocyclic scaffolds.
Synthesis of Lactones with Cyclohexane Rings
The conversion of cyclic ketones, such as this compound, into lactones (cyclic esters) is a cornerstone transformation in organic synthesis, primarily achieved through the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidation of a ketone's carbonyl group, resulting in the insertion of an oxygen atom adjacent to it, thereby expanding the ring and forming a lactone. sigmaaldrich.com
The Baeyer-Villiger reaction is initiated by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, which attacks the ketone's carbonyl carbon. wikipedia.orgsigmaaldrich.com This is followed by a rearrangement step where one of the carbon atoms attached to the carbonyl migrates to an oxygen atom. This migration is the rate-determining step and exhibits a predictable regioselectivity based on the migratory aptitude of the adjacent carbon groups. The general order of preference for migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org
In the case of the asymmetrically substituted this compound, the carbonyl group is flanked by two secondary carbon atoms (C2 and C6). The migratory aptitude of these atoms determines which of the two possible lactone isomers is formed. The migration of the more substituted C2 carbon results in the formation of a seven-membered ε-lactone, specifically 4-(4-ethylphenyl)oxepan-2-one. Conversely, migration of the C6 carbon would yield 7-(4-ethylphenyl)oxepan-2-one. The substituent at the C3 position influences the electronic properties and steric environment, generally favoring the migration of the more substituted alpha-carbon, leading to the formation of the 4-substituted lactone as the major product. This transformation is a powerful method for synthesizing lactones that have applications as monomers for polymerization and as intermediates in the synthesis of natural products. mdpi.comnih.gov
| Starting Material | Reagent | Solvent | Major Product | Reaction Type |
|---|---|---|---|---|
| This compound | m-CPBA (meta-chloroperoxybenzoic acid) | Dichloromethane (CH₂Cl₂) | 4-(4-Ethylphenyl)oxepan-2-one | Baeyer-Villiger Oxidation |
| This compound | Peroxyacetic acid (CH₃CO₃H) | Chloroform (CHCl₃) | 4-(4-Ethylphenyl)oxepan-2-one | Baeyer-Villiger Oxidation |
| This compound | Hydrogen Peroxide (H₂O₂) / Lewis Acid (e.g., SnCl₄) | Various organic solvents | 4-(4-Ethylphenyl)oxepan-2-one | Catalytic Baeyer-Villiger Oxidation |
Incorporation into Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a significant heterocyclic moiety frequently found in compounds with diverse biological activities, making it a target of interest in medicinal chemistry and materials science. jchemrev.cominformaticsjournals.co.in Incorporating the this compound framework into an oxadiazole derivative requires a multi-step synthetic sequence, as the ketone itself cannot directly form the heterocyclic ring. The strategy involves transforming the ketone into a carboxylic acid derivative, which can then serve as a precursor for the oxadiazole synthesis. nih.gov
A common and effective pathway begins with the Baeyer-Villiger oxidation of this compound to its corresponding lactone, 4-(4-ethylphenyl)oxepan-2-one, as detailed previously. The resulting lactone can then be hydrolyzed under basic or acidic conditions to open the ring and form the corresponding ω-hydroxy carboxylic acid, 6-hydroxy-6-(4-ethylphenyl)heptanoic acid.
This carboxylic acid is then converted into a key intermediate, an acid hydrazide. This is typically achieved by first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification, followed by treatment with hydrazine hydrate (N₂H₄·H₂O). nih.gov The resulting acid hydrazide possesses the necessary nucleophilic nitrogen atoms for the subsequent cyclization step.
The final construction of the 1,3,4-oxadiazole ring is commonly accomplished by reacting the acid hydrazide with a second carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov This cyclodehydration reaction forges the oxadiazole ring, yielding a 2,5-disubstituted 1,3,4-oxadiazole where one substituent is derived from the initial this compound structure and the other is determined by the second carboxylic acid used in the cyclization step.
| Step | Intermediate/Product | Typical Reagents | Transformation |
|---|---|---|---|
| 1 | 4-(4-Ethylphenyl)oxepan-2-one | m-CPBA | Baeyer-Villiger Oxidation |
| 2 | 6-Hydroxy-6-(4-ethylphenyl)heptanoic acid | NaOH(aq), then H₃O⁺ | Lactone Hydrolysis |
| 3 | Methyl 6-hydroxy-6-(4-ethylphenyl)heptanoate | Methanol (CH₃OH), H₂SO₄ (cat.) | Esterification |
| 4 | 6-Hydroxy-6-(4-ethylphenyl)heptanohydrazide | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide Formation |
| 5 | 2-(5-(4-Ethylphenyl)-5-hydroxypentyl)-5-R-1,3,4-oxadiazole | R-COOH, POCl₃ | Cyclodehydration |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-(4-Ethylphenyl)cyclohexanone, a combination of ¹H, ¹³C, and 2D NMR experiments would be essential.
¹H NMR for Proton Assignment and Coupling Analysis
The ¹H NMR spectrum of this compound would provide information on the chemical environment, number, and connectivity of protons. The aromatic protons of the 4-ethylphenyl group would typically appear as two doublets in the downfield region (approximately δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group would exhibit a quartet for the methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and a triplet for the terminal methyl protons (CH₃), with coupling between them.
The protons on the cyclohexanone (B45756) ring would appear in the more upfield region. The proton at the C3 position (methine proton), being adjacent to the aromatic ring, would be expected to resonate at a distinct chemical shift. The methylene protons of the cyclohexanone ring (at C2, C4, C5, and C6) would exhibit complex splitting patterns due to both geminal and vicinal coupling. The exact chemical shifts and coupling constants would be highly dependent on the conformational preferences of the cyclohexanone ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (2H) | ~ 7.2 | d | ~ 8.0 |
| Aromatic (2H) | ~ 7.1 | d | ~ 8.0 |
| Cyclohexanone-H3 | ~ 3.0 - 3.5 | m | - |
| Ethyl-CH₂ | ~ 2.6 | q | ~ 7.6 |
| Cyclohexanone-H2, H4, H5, H6 | ~ 1.5 - 2.8 | m | - |
Note: This is a generalized prediction. Actual values would need to be determined experimentally.
¹³C NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon (C1) of the cyclohexanone ring would be the most downfield signal, typically appearing around δ 210 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, with the carbon attached to the ethyl group and the carbon attached to the cyclohexanone ring showing distinct shifts. The remaining carbons of the ethyl group and the cyclohexanone ring would appear in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Cyclohexanone-C1) | ~ 211 |
| Aromatic (quaternary) | ~ 145 |
| Aromatic (quaternary) | ~ 142 |
| Aromatic (CH) | ~ 129 |
| Aromatic (CH) | ~ 128 |
| Cyclohexanone-C3 | ~ 45 |
| Cyclohexanone-C2, C4, C5, C6 | ~ 25 - 48 |
| Ethyl-CH₂ | ~ 28 |
Note: This is a generalized prediction. Actual values would need to be determined experimentally.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Proof
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the ethyl group and throughout the cyclohexanone ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the carbon signals for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the ethylphenyl group to the C3 position of the cyclohexanone ring and for assigning the quaternary aromatic carbons.
Conformational Analysis via NMR
The cyclohexanone ring exists in a dynamic equilibrium of chair conformations. For this compound, the bulky 4-ethylphenyl group would preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference can be investigated using NMR by analyzing the coupling constants of the cyclohexanone ring protons. For instance, a large axial-axial coupling constant (J_ax-ax) for the H3 proton would provide strong evidence for its axial orientation, which in turn would imply an equatorial 4-ethylphenyl substituent. Variable temperature NMR studies could also be employed to study the dynamics of the ring inversion.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching of a saturated ketone. This peak is typically observed in the range of 1710-1720 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | 1710 - 1720 | Strong, Sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
Note: This is a generalized prediction. Actual values would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound would be expected to exhibit two main absorption bands. The first, a weak n → π* transition associated with the carbonyl group, would likely appear at a longer wavelength (around 280-300 nm). The second, a more intense π → π* transition associated with the aromatic ring, would be observed at a shorter wavelength (around 220-270 nm). The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | ~ 280 - 300 | Low |
Note: This is a generalized prediction. Actual values would need to be determined experimentally.
Based on a comprehensive search of available scientific literature, specific experimental data for the mass spectrometry and X-ray crystallography of this compound is not available. The synthesis and characterization of this specific compound have not been detailed in the accessible research.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific structural elucidation for this compound as requested. Information on related but structurally distinct compounds, such as other cyclohexanone derivatives or other molecules containing a 4-ethylphenyl group, cannot be substituted, as this would be scientifically inaccurate.
To fulfill the request for a scientifically accurate article focused solely on this compound, published experimental data for this exact compound is required. Without such data, the generation of the requested content on its mass spectrometry and X-ray crystallography is not feasible.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic structure and geometry of 3-(4-Ethylphenyl)cyclohexanone. These ab initio methods solve the Schrödinger equation for the molecule, offering precise data on its fundamental characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. arxiv.orgnih.gov The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is frequently employed for reliable geometry optimization and electronic structure calculations. nih.govscielo.org.za
For this compound, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms. The geometry optimization process systematically alters the molecular structure to find the lowest energy conformation. It is well-established that the cyclohexanone (B45756) ring preferentially adopts a chair conformation to minimize angular and torsional strain. libretexts.orgslideshare.net In this chair form, substituents can occupy either axial or equatorial positions. Due to steric hindrance, the bulky 4-ethylphenyl group is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions. utexas.edu
The electronic structure is elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.za A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. tandfonline.comresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Equatorial Conformer) using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~1.22 Å | |
| C-C (ring) | ~1.54 Å | |
| C-C (ring-phenyl) | ~1.51 Å | |
| **Bond Angles (°) ** | ||
| O=C-C | ~122° | |
| C-C-C (ring) | ~111° | |
| Dihedral Angles (°) | ||
| C-C-C-C (ring) | ~55° |
Note: These are typical values based on DFT calculations of similar substituted cyclohexanones.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions are invaluable for assigning signals in experimentally obtained spectra.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. A key predicted frequency for this compound would be the strong carbonyl (C=O) stretching vibration, typically expected in the 1710-1725 cm⁻¹ region. scielo.org.za Calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. scielo.org.zatandfonline.com It calculates the energies of electronic transitions from the ground state to various excited states. For a ketone like this compound, a characteristic low-intensity n→π* transition associated with the carbonyl group is expected at longer wavelengths, while more intense π→π* transitions from the aromatic ring would appear at shorter wavelengths. uci.edu
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C=O Carbon | ~210 ppm |
| Aromatic Carbons | 125-145 ppm | |
| ¹H NMR | Alpha-hydrogens (to C=O) | 2.2-2.6 ppm |
| Aromatic Hydrogens | 7.1-7.3 ppm | |
| IR | C=O Stretch | ~1715 cm⁻¹ |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |
| UV-Vis | n→π* Transition | ~290 nm |
| π→π* Transition | ~220 nm |
Note: Values are estimations based on computational studies of analogous compounds. scielo.org.zanih.govuci.edu
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature. nih.govnih.gov
For this compound, MD simulations can model the dynamic process of ring flipping between the two chair conformations. libretexts.org Although the conformer with the equatorial ethylphenyl group is significantly more stable, the simulation can quantify the energy barrier and frequency of this inversion. libretexts.org Furthermore, MD can explore the rotational freedom of the ethylphenyl group relative to the cyclohexanone ring, identifying different rotational isomers (rotamers) and the energy barriers separating them. This provides a more complete understanding of the molecule's flexibility and the relative populations of different conformers in a real-world system. nih.gov
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. e3s-conferences.orgnih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. escholarship.org A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the activation barrier of the reaction. researchgate.net
For reactions involving this compound, such as its reduction, enolization, or condensation, DFT calculations can be employed to locate the geometry of the transition state. e3s-conferences.org Once the transition state structure is found, its energy can be calculated to determine the activation energy (Ea) of the reaction. This information is vital for understanding reaction kinetics and predicting how changes in the molecular structure might affect the reaction rate. For example, calculations could compare the energy barriers for nucleophilic attack on the carbonyl carbon from the axial versus the equatorial face, providing insight into the stereoselectivity of the reaction.
Table 3: Hypothetical Energy Profile for a Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactant Complex | This compound + Reagent | 0.0 |
| Transition State | Highest energy point of the reaction step | +15.2 |
| Product Complex | Product formed after the reaction step | -5.8 |
Note: Values are illustrative for a generic reaction step.
Structure-Property Relationships (excluding biological properties)
A key goal of computational chemistry is to establish quantitative structure-property relationships (QSPR). This involves correlating calculated molecular descriptors with macroscopic physical and chemical properties. researchgate.net
For this compound, various calculated parameters can be linked to its properties:
Polarizability: This computed value relates to how easily the electron cloud of the molecule can be distorted by an external electric field, affecting its refractive index and interactions.
Electrochemical Properties: The energies of the HOMO and LUMO can be correlated with the molecule's oxidation and reduction potentials, respectively. Studies on similar cross-conjugated dienones have shown a linear correlation between the electrochemical gap (difference in oxidation and reduction potentials) and the energy of the long-wavelength absorption maximum observed in UV-Vis spectroscopy. nih.gov This demonstrates a direct link between the electronic structure and the electrochemical and optical properties of the molecule.
By systematically modifying the structure in silico (e.g., changing the substituent on the phenyl ring) and recalculating these descriptors, researchers can predict how these changes will affect the molecule's physical properties without needing to synthesize each new compound.
Applications As Building Blocks and in Materials Science
Role as Synthetic Intermediates for Advanced Organic Compounds
Substituted cyclohexanones are recognized as crucial intermediates in the synthesis of a wide array of organic compounds. Analogous structures, such as 3-phenyl-cyclohexanone and 3-(4-methoxyphenyl)cyclohexanone, are valued for their utility as building blocks in creating more complex molecular architectures. chemimpex.comfiveable.me The reactivity of the ketone and the potential for functionalization on both the cyclohexyl and phenyl rings allow these compounds to serve as versatile starting points in multi-step syntheses. fiveable.me
Specifically, 4-substituted cyclohexanones have been identified as important precursors in the production of liquid crystal materials. 360iresearch.comgoogle.com The cyclohexyl ring provides a rigid and stable core, a common feature in the mesogenic compounds that form the basis of liquid crystal displays. univ-lille.fr Given that 3-(4-Ethylphenyl)cyclohexanone possesses the characteristic phenyl-cyclohexyl framework, it represents a promising intermediate for the synthesis of advanced liquid crystals, where precise molecular geometry is essential for achieving the desired optical and electronic properties. 360iresearch.com
Precursors for Fragrant Ketones and Aldehydes (non-biological application)
The fragrance and perfume industry relies heavily on ketones for their characteristic scents. While specific applications of this compound in this industry are not widely documented, its structural analog, 3-phenyl-cyclohexanone, is noted for its potential in the production of fragrances and flavoring agents. chemimpex.com The aromatic profile of such compounds can contribute to unique and desirable sensory characteristics. chemimpex.com
Furthermore, cyclohexanone (B45756) derivatives can be chemically modified to produce other fragrant compounds. For example, related cyclohexyl ethers are utilized as fragrance compounds themselves or as intermediates in the synthesis of other fragrant materials. google.com The core structure of this compound provides a scaffold that can be elaborated to access novel ketones and aldehydes with potential applications in perfumery, contributing new scent profiles for use in various consumer products.
Cyclohexanone-Containing Scaffolds in Material Science Research
The rigid, three-dimensional structure of the cyclohexanone ring makes it an excellent scaffold for building materials with specific properties. Research in materials science has explored the use of cyclohexanone derivatives in several non-biological applications, including liquid crystals, polymers, and fluorescent molecules.
Liquid Crystals: Cyclohexanone derivatives are critical intermediates for liquid crystals used in modern display technologies. 360iresearch.com The synthesis of nematic and smectic liquid crystals often involves molecules containing a cyclohexanone-derived core, which helps control the optical properties of the final material. 360iresearch.comuniv-lille.fr The this compound structure is particularly relevant as it contains the phenylcyclohexane (B48628) motif common in many commercial liquid crystals. univ-lille.frresearchgate.net
Polymers and Resins: In the field of polymer science, 3-phenyl-cyclohexanone has been investigated for the production of polymers and resins, contributing to materials with enhanced thermal stability and durability. chemimpex.com The incorporation of the bulky and rigid cyclohexanone scaffold into a polymer backbone can significantly influence the material's physical properties.
Fluorescent Molecules and Dyes: While direct applications are still emerging, the cyclohexanone scaffold holds potential in the development of fluorescent materials. The ketone functional group can react with various reagents to form larger, conjugated systems characteristic of dyes. nih.gov Furthermore, synthetic routes used to create functionalized cyclohexanones, such as the Diels-Alder reaction, are also employed to build complex fluorescent molecules like isobenzofurans, indicating the utility of this chemical framework in accessing new optical materials. beilstein-journals.org
| Compound Class | Application Area | Structural Role of Cyclohexane (B81311)/one Moiety | Reference |
|---|---|---|---|
| 4-Substituted Cyclohexanones | Liquid Crystals | Serves as a key intermediate for mesogenic compounds. | 360iresearch.comgoogle.com |
| 3-Phenyl-cyclohexanone | Polymers and Resins | Incorporated as a building block to enhance thermal stability. | chemimpex.com |
| Fluorinated Cyclohexanes | Liquid Crystals | Used to create materials with negative dielectric anisotropy. | beilstein-journals.org |
| 1-(4-Ethylphenyl)-4-(4-propylcyclohexyl)benzene | Liquid Crystals | Example of a final liquid crystal molecule containing the phenyl-cyclohexyl core. | univ-lille.fr |
Synthesis of Complex Polyfunctionalized Molecules
The this compound structure is a valuable starting point for the synthesis of more complex, polyfunctionalized molecules. The inherent reactivity of the α,β-unsaturated ketone system (in its enone precursor, 2-cyclohexenone) allows for a variety of chemical transformations. fiveable.me
One of the most powerful methods for constructing functionalized cyclohexanone rings is the Diels-Alder reaction. mdpi.com Studies on similar precursors, such as p-substituted α-nitrocinnamates, demonstrate that they can react with dienes to afford highly functionalized cyclohexene (B86901) derivatives. These intermediates can then be readily hydrolyzed to yield polyfunctionalized cyclohexanones. mdpi.comnih.gov This approach allows for the introduction of multiple functional groups with stereochemical control, providing access to a rich variety of complex structures from simple starting materials. mdpi.com For instance, the reaction of nitrostyrenes with Danishefsky's diene can ultimately yield 3-arylated-4-nitrophenols through a functionalized cyclohexanone intermediate. nih.gov
Other advanced synthetic methods, such as the rhodium-catalyzed 1,4-addition of arylboronic acids to cyclohexenone, provide routes to chiral 3-arylcyclohexanones, highlighting the sophisticated chemical transformations this scaffold can undergo. orgsyn.org
| Precursor Type | Reaction | Resulting Structure Class | Key Features | Reference |
|---|---|---|---|---|
| p-Substituted α-Nitrocinnamate | Diels-Alder Cycloaddition | Functionalized Cyclohexenes | Can be hydrolyzed to corresponding cyclohexanones. | mdpi.com |
| β-Nitrostyrenes | Diels-Alder / Hydrolysis | 3-Arylated-5-methoxy-4-nitrocyclohexanones | Intermediate for 3-arylated-4-nitrophenols. | nih.gov |
| 2-Cyclohexenone | Rhodium-catalyzed 1,4-addition | Chiral 3-Arylcyclohexanones | High enantioselectivity is achievable. | orgsyn.org |
Development of Novel Chemical Entities for Non-Biological Applications
The development of novel chemical entities with tailored properties is a cornerstone of modern chemistry, and platforms like this compound are instrumental in this pursuit. Its utility extends beyond being a passive intermediate; it is an active component in the design of new molecules for non-biological applications.
In materials science, the compound serves as a foundational element for creating new liquid crystals. By modifying the substituents on the phenyl ring or altering the cyclohexanone core, chemists can fine-tune properties such as dielectric anisotropy, viscosity, and phase transition temperatures to meet the demands of next-generation displays and sensors. 360iresearch.combeilstein-journals.org
Furthermore, its role as a building block for complex polyfunctional molecules opens pathways to new classes of compounds. The strategic application of reactions like the Diels-Alder cycloaddition enables the construction of intricate molecular frameworks that could be explored for applications in areas such as porous polymers or specialized optical materials. mdpi.comrsc.org The ability to systematically build upon the this compound scaffold allows researchers to develop novel chemical entities designed for specific functions in a variety of non-biological fields.
Analytical Methodologies in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For "3-(4-Ethylphenyl)cyclohexanone," both gas and liquid chromatography are invaluable tools.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like "this compound". In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.
When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both separation and identification. GC-MS analysis of related compounds, such as "3-(4-acetylphenyl)cyclohexanone," indicates its utility for structural elucidation and purity determination. nih.gov The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum that acts as a chemical fingerprint.
Typical GC methods for cyclohexanone (B45756) and its derivatives often employ a flame ionization detector (FID), which is sensitive to organic compounds. dnacih.comantpedia.com For enhanced separation, capillary columns with various stationary phases are used. nih.govscirp.org
Table 1: Illustrative GC and GC-MS Parameters for Cyclohexanone Derivatives
| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Column | Capillary column (e.g., DB-WAX ETR, 30 m x 0.32 mm x 1.0 µm) scirp.org | Capillary column (e.g., 10-ft x 1/8-in. stainless steel, 20% SP2100) dnacih.com |
| Carrier Gas | Nitrogen or Helium scirp.org | Helium dnacih.com |
| Injector Temperature | 250°C scirp.org | Not specified |
| Detector | Flame Ionization Detector (FID) scirp.org | Mass Spectrometer |
| Detector Temperature | 260°C scirp.org | Not specified |
| Oven Program | Initial temp. 45°C (4 min), ramp to 250°C at 60°C/min, hold for 28 min scirp.org | Not specified |
Note: These parameters are based on methods for related compounds and may require optimization for "this compound".
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For cyclohexanone, reverse-phase HPLC methods have been developed, which can be adapted for its derivatives. sielc.com In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.
The separation in HPLC is based on the analyte's affinity for the stationary and mobile phases. For "this compound," a C18 column would be a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using a UV detector, as the phenyl group in the molecule will absorb UV light.
Table 2: Representative HPLC Parameters for the Analysis of Related Compounds
| Parameter | High-Performance Liquid Chromatography (HPLC) |
|---|---|
| Column | Newcrom R1 or similar reverse-phase column sielc.com |
| Mobile Phase | Acetonitrile and water mixture sielc.com |
| Detector | UV-Vis Detector |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Note: Method development and validation would be necessary to establish optimal conditions for "this compound".
Advanced Sample Preparation Techniques for Spectroscopic Analysis
Prior to spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, the sample of "this compound" must be of high purity. In synthetic research, purification is often achieved through techniques like flash column chromatography. mdpi.com This preparative chromatographic technique uses a stationary phase, typically silica (B1680970) gel, and a solvent system to separate the target compound from unreacted starting materials, byproducts, and other impurities. The selection of the appropriate solvent system (eluent) is critical for achieving good separation.
For trace analysis, where the concentration of the analyte is very low, more advanced sample preparation techniques may be employed. These can include solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the sample matrix.
Quantitative Analysis Methods in Synthetic Chemistry
In the context of synthetic chemistry, quantitative analysis is essential for determining the yield and purity of a reaction that produces "this compound". Both GC and HPLC can be used for quantitative purposes.
To perform a quantitative analysis, a calibration curve is typically generated using standards of known concentration. By comparing the peak area of the analyte in the sample to the calibration curve, its concentration can be accurately determined. The external standard method is a common approach for this. antpedia.com
In synthetic processes, quantitative analysis helps in optimizing reaction conditions to maximize the yield of the desired product. sylzyhg.com For instance, by analyzing samples at different time points or under different catalytic conditions, researchers can gain insights into the reaction kinetics and mechanism.
Q & A
Synthesis and Purification Optimization
Q: What synthetic routes are recommended for high-yield synthesis of 3-(4-Ethylphenyl)cyclohexanone, and how can reaction conditions be optimized? A:
- Friedel-Crafts Acylation : React 4-ethylbenzene with cyclohexanone derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (optimize between 0–25°C) to avoid over-acylation byproducts.
- Catalytic Hydrogenation : Hydrogenate phenol derivatives (e.g., 4-ethylphenol) using palladium-based catalysts (5–10% Pd/C) in a solvent like ethanol at 50–80°C under H₂ pressure (1–3 atm) .
- Optimization Parameters : Adjust catalyst loading (0.5–2 mol%), solvent polarity (toluene vs. THF), and reaction time (6–24 hrs) to maximize yield. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
Structural Characterization
Q: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound? A:
- ¹H/¹³C NMR : Identify characteristic peaks:
- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1715 cm⁻¹ and aromatic C-H stretches (~3000 cm⁻¹) .
- GC-MS/HPLC : Use polar columns (e.g., DB-5MS) for GC-MS to detect impurities (<1%) and ensure >98% purity .
Reactivity in Nucleophilic Additions
Q: How does the 4-ethylphenyl substituent influence the reactivity of cyclohexanone in nucleophilic addition reactions? A:
- Electronic Effects : The electron-donating ethyl group increases electron density at the carbonyl carbon, enhancing electrophilicity. This accelerates nucleophilic attack (e.g., Grignard reagents, hydrides) compared to unsubstituted cyclohexanone.
- Steric Hindrance : The bulky substituent may hinder axial attack, favoring equatorial adducts in stereoselective reductions (e.g., LiAlH₄) .
- Experimental Design : Compare reaction rates and product ratios with cyclohexanone and 4-methylcyclohexanone controls to isolate substituent effects .
Byproduct Identification in Oxidation/Reduction
Q: How can researchers systematically identify byproducts formed during oxidation or reduction of this compound? A:
- GC-MS Analysis : Use split/splitless injection with a mid-polar column (e.g., HP-35MS) to separate byproducts like hydroxylated or dimerized derivatives.
- LC-HRMS : For non-volatile byproducts, employ reverse-phase C18 columns with acetonitrile/water gradients and high-resolution mass detection (ESI+ mode) .
- Mechanistic Insight : Reference autoxidation pathways of cyclohexane derivatives, where β-scission of alkoxy radicals generates aldehydes or ketones .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound in laboratory settings? A:
- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors (PEL: 50 ppm) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Toxicity Data : Classified as acute toxicity Category 4 (oral); monitor for symptoms like respiratory irritation or CNS depression .
Computational Modeling of Reactivity
Q: How can DFT calculations predict the stereoselectivity and transition states in reactions involving this compound? A:
- Becke3LYP/6-31G Method**: Model axial vs. equatorial attack pathways (e.g., hydride reduction). Transition state geometries often resemble reactant structures due to minimal reorganization energy .
- Electronic vs. Steric Contributions : Calculate Fukui indices to identify electrophilic centers. Compare activation barriers for substituent effects (e.g., ethyl vs. methyl groups) .
Pharmacological Potential and Bioactivity Screening
Q: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives? A:
- Enzyme Inhibition : Screen against cyclooxygenase (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assay).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to predict pharmacokinetics .
Environmental Degradation Pathways
Q: What methodologies assess the environmental persistence and degradation products of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
